molecular formula C47H66O11 B1218448 Sorangicin A

Sorangicin A

Cat. No.: B1218448
M. Wt: 807 g/mol
InChI Key: OTABDKFPJQZJRD-QLGZCQHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sorangicin A can be synthesized through various routes, but the exact synthetic pathway remains proprietary. Researchers have explored both chemical synthesis and fermentation methods. Unfortunately, detailed reaction conditions are not widely available in the literature.

Industrial Production Methods: Industrial-scale production of this compound typically involves fermentation using myxobacteria. These microorganisms naturally produce this compound, making them valuable sources for large-scale production. the specifics of industrial processes are closely guarded trade secrets.

Chemical Reactions Analysis

Types of Reactions: Sorangicin A undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions modify its structure and contribute to its biological activity.

Common Reagents and Conditions: While specific reagents and conditions are not publicly disclosed, researchers have likely employed standard organic synthesis techniques. Oxidation reactions may involve oxidants like potassium permanganate (KMnO₄), while reduction reactions could utilize reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products: The major products resulting from this compound reactions include derivatives with altered functional groups or stereochemistry. These modifications impact its biological properties.

Scientific Research Applications

Sorangicin A’s versatility extends beyond its antibiotic activity. Researchers have explored its applications in various fields:

    Chemistry: this compound serves as a valuable synthetic target, inspiring novel synthetic methodologies.

    Biology: Its interactions with RNAP provide insights into transcriptional regulation.

    Medicine: this compound’s potential as a tuberculosis treatment underscores its clinical relevance.

    Industry: Its use in drug development and as a lead compound for new antibiotics is promising.

Mechanism of Action

Sorangicin A inhibits bacterial RNA polymerase (RNAP). By binding to the RNAP active site, it disrupts transcription, preventing RNA synthesis. The exact molecular targets and pathways involved remain subjects of ongoing research.

Comparison with Similar Compounds

While sorangicin A shares some features with rifampicin, its unique chemical structure sets it apart. Similar compounds include rifampicin itself and other RNAP inhibitors like streptolydigin and myxopyronin.

Properties

Molecular Formula

C47H66O11

Molecular Weight

807 g/mol

IUPAC Name

(E,6R)-6-methyl-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,25S,26S,27E,31E,34S,36S,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid

InChI

InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1

InChI Key

OTABDKFPJQZJRD-QLGZCQHWSA-N

Isomeric SMILES

C[C@H]1[C@H]2C/C=C/[C@H]3[C@@H]([C@H]4C[C@@H](O3)[C@H](O4)/C=C/C=C\C=C/C(=O)O[C@H]5C=C[C@H](C/C=C/CC/C=C/[C@@H]([C@@H]([C@H](O2)C[C@@H]1O)O)O)O[C@H]5/C(=C/[C@H](C)CCCCC(=O)O)/C)C

SMILES

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Canonical SMILES

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Synonyms

sorangicin A
sorangicin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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